molecular formula C14H15NO3 B1298046 Ethyl 6-methoxy-2-methylquinoline-3-carboxylate CAS No. 86210-92-6

Ethyl 6-methoxy-2-methylquinoline-3-carboxylate

Cat. No.: B1298046
CAS No.: 86210-92-6
M. Wt: 245.27 g/mol
InChI Key: DOOZEQYEQPQCGX-UHFFFAOYSA-N
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Description

Structural Classification and Significance in Quinoline Chemistry

Ethyl 6-methoxy-2-methylquinoline-3-carboxylate belongs to the quinoline class of heterocyclic aromatic compounds, which are nitrogen-containing bicyclic structures consisting of a benzene ring fused to a pyridine ring. The quinoline scaffold has been recognized as one of the most important heterocyclic frameworks in medicinal chemistry due to its presence in numerous natural products and pharmaceutical agents. This particular derivative features a methoxy group at the 6-position, a methyl group at the 2-position, and an ethyl carboxylate functionality at the 3-position of the quinoline core.

The structural classification places this compound within the broader category of substituted quinoline-3-carboxylates, which have gained significant attention for their diverse biological activities. The specific substitution pattern of this compound creates a unique electronic environment that influences both its chemical reactivity and biological properties. The methoxy group at position 6 acts as an electron-donating substituent, while the carboxylate ester at position 3 serves as an electron-withdrawing group, creating a balanced electronic distribution across the molecule.

The compound's International Union of Pure and Applied Chemistry name is this compound, and it is assigned the Chemical Abstracts Service registry number 86210-92-6. The molecular structure can be represented by the Simplified Molecular Input Line Entry System notation CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)OC)C, which clearly depicts the connectivity of all atoms within the molecule.

Historical Development of Substituted Quinoline-3-carboxylates

The development of substituted quinoline-3-carboxylates has its roots in the broader history of quinoline chemistry, which began in the 19th century with the isolation of quinine from cinchona bark. The systematic study of quinoline-3-carboxylates emerged as researchers recognized the potential of these compounds as synthetic intermediates and bioactive molecules. Early synthetic approaches focused on classical condensation reactions, but modern methodologies have evolved to include transition metal-catalyzed processes and one-pot synthetic strategies.

A significant advancement in the field came with the development of rhodium-catalyzed synthesis methods for quinoline-3-carboxylates. Research has demonstrated that rhodium acetate can effectively catalyze the formation of 3-substituted quinoline carboxylates from anilines using formic acid and ethyl propynoate, achieving yields greater than 80 percent. This methodology represents a one-pot, cost-effective, and industrially feasible approach that has revolutionized the synthesis of these important compounds.

The historical progression also includes the development of various synthetic routes involving condensation reactions between substituted anilines and β-keto esters. The synthesis of ethyl 4-hydroxy-6-methoxy-2-methylquinoline-3-carboxylate, a closely related compound, typically involves the condensation of 2-aminoacetophenone with ethyl acetoacetate, often catalyzed by acids such as hydrochloric acid or sulfuric acid under reflux conditions. These methodological developments have paved the way for the efficient production of this compound and its derivatives.

Research Significance and Contemporary Applications

Contemporary research has highlighted the significant potential of this compound in various scientific applications. The compound serves as a versatile building block in pharmaceutical development, particularly in the synthesis of agents with antimicrobial and anticancer properties. Its quinoline scaffold provides an excellent foundation for structure-activity relationship studies, allowing researchers to explore modifications that enhance biological activity while maintaining favorable pharmacological properties.

The compound has found applications in the development of fluorescent probes for biological imaging, enabling researchers to visualize cellular processes in real-time. This application leverages the inherent fluorescent properties of the quinoline system, which can be fine-tuned through structural modifications. Additionally, research has explored its potential in antioxidant studies, contributing to investigations aimed at combating oxidative stress-related diseases.

In material science applications, this compound has been investigated for use in the development of advanced materials, including organic light-emitting diodes. The electronic properties of the quinoline system make it an attractive candidate for enhancing the efficiency of electronic devices. The compound also finds utility in analytical chemistry, where it is employed in analytical methods for detecting and quantifying various substances, providing reliable results in quality control processes.

Recent synthetic developments have focused on green chemistry approaches, utilizing environmentally friendly solvents and catalysts to make the synthesis process more sustainable. These efforts align with contemporary emphasis on reducing the environmental impact of chemical synthesis while maintaining high yields and product purity.

Relationship to Other Quinoline Scaffold Compounds

This compound shares structural similarities with several other important quinoline derivatives, each exhibiting unique properties based on their specific substitution patterns. The relationship between these compounds provides valuable insights into structure-activity relationships within the quinoline family. Understanding these relationships is crucial for rational drug design and the development of new synthetic methodologies.

A closely related compound is ethyl 4-hydroxy-6-methoxy-2-methylquinoline-3-carboxylate, which differs by the presence of a hydroxyl group at the 4-position. This structural modification significantly alters the compound's biological activity profile, particularly its antimicrobial and anticancer properties. Research has shown that the hydroxyl group enhances DNA intercalation capabilities, leading to improved cytotoxic effects against cancer cell lines.

The compound also relates to a series of 6-methoxy-2-arylquinoline analogues that have been designed and synthesized as potential P-glycoprotein inhibitors. These compounds share the 6-methoxy substitution pattern but feature aryl groups at the 2-position instead of the methyl group found in this compound. This structural variation demonstrates how modifications to the quinoline scaffold can be used to target specific biological pathways.

Table 1: Comparative Analysis of Related Quinoline Compounds

Compound Molecular Formula Key Substitutions Primary Applications
This compound C₁₄H₁₅NO₃ 6-methoxy, 2-methyl, 3-ethyl carboxylate Pharmaceutical synthesis, fluorescent probes
Ethyl 4-hydroxy-6-methoxy-2-methylquinoline-3-carboxylate C₁₄H₁₅NO₄ 4-hydroxy, 6-methoxy, 2-methyl Antimicrobial, anticancer research
Methyl 2-methylquinoline-3-carboxylate C₁₂H₁₁NO₂ 2-methyl, 3-methyl carboxylate Enzyme inhibition studies
Ethyl 6-bromo-2-methylquinoline-3-carboxylate C₁₃H₁₂BrNO₂ 6-bromo, 2-methyl Synthetic intermediate

Properties

IUPAC Name

ethyl 6-methoxy-2-methylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-4-18-14(16)12-8-10-7-11(17-3)5-6-13(10)15-9(12)2/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOZEQYEQPQCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347175
Record name ethyl 6-methoxy-2-methylquinoline-3-carboxylate
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Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86210-92-6
Record name Ethyl 6-methoxy-2-methyl-3-quinolinecarboxylate
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Record name ethyl 6-methoxy-2-methylquinoline-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Methylation: The methyl group at the 2-position can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 3-position with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may employ continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of microwave irradiation and green solvents like ethanol can also be considered to make the process more environmentally friendly .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Ethyl 6-methoxy-2-methylquinoline-3-carboxylate has shown promise as a therapeutic agent targeting neurological and inflammatory disorders. Its biological activity is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of methoxy and ester groups enhances its binding affinity, which is crucial for modulating enzyme functions or receptor signaling pathways effectively.

Mechanisms of Action
Research indicates that this compound can inhibit enzyme activity by binding to active or allosteric sites on enzymes. This modulation can lead to therapeutic effects in conditions such as neurodegenerative diseases and inflammatory responses.

Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a model of oxidative stress. The results demonstrated that the compound significantly reduced neuronal cell death and oxidative damage, suggesting its potential as a neuroprotective agent.

Synthesis and Derivatives

Synthesis Methods
The synthesis of this compound typically involves several key reactions, including the Friedländer synthesis, which allows for the efficient formation of quinolines from substituted anilines and carbonyl compounds .

Synthesis Method Description
Friedländer SynthesisUtilizes 2-aminobenzaldehydes and activated ketones to produce quinolines.
One-Pot SynthesisInvolves reacting aniline compounds with formic acid and ethyl propynoate using rhodium acetate as a catalyst .

Inhibition Studies
this compound has been tested for its inhibitory effects on various enzymes. For instance, it has been shown to inhibit phosphodiesterase activity, which is significant for developing treatments for erectile dysfunction and other conditions related to cyclic nucleotide signaling .

Comparative Analysis with Similar Compounds
This compound shares structural similarities with other quinoline derivatives that exhibit biological activity. A comparative analysis highlights how variations in substituents can influence the potency and selectivity of these compounds against specific biological targets.

Compound Biological Activity Reference
This compoundNeuroprotective, anti-inflammatory
Ethyl 2-(trifluoromethyl)quinoline-3-carboxylateAntimicrobial activity
Methyl 2-ethylquinoline-3-carboxylateCytotoxic effects on cancer cells

Material Science Applications

This compound also finds applications in materials science, particularly in developing organic light-emitting diodes (OLEDs) and other electronic materials. Its unique chemical structure allows it to serve as a building block for creating novel materials with desirable electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 6-methoxy-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The methoxy and ester groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Quinoline derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of ethyl 6-methoxy-2-methylquinoline-3-carboxylate with structurally related compounds:

Table 1: Key Structural and Molecular Comparisons
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Substituent Effects
This compound 6-OCH₃, 2-CH₃, 3-COOEt C₁₄H₁₅NO₃ 245.28 Methoxy enhances solubility; methyl stabilizes ring structure.
Ethyl 2,6-dimethylquinoline-3-carboxylate 2-CH₃, 6-CH₃, 3-COOEt C₁₄H₁₅NO₂ 229.28 Dual methyl groups increase lipophilicity but reduce polarity compared to methoxy.
Ethyl 6-chloroquinoline-3-carboxylate 6-Cl, 3-COOEt C₁₂H₁₀ClNO₂ 247.67 Chlorine introduces electron-withdrawing effects, increasing reactivity in cross-coupling reactions.
3-Ethyl-6-methoxy-2-phenylquinoline 6-OCH₃, 2-C₆H₅, 3-CH₂CH₃ C₁₈H₁₇NO 263.34 Phenyl group enhances aromatic stacking potential for biological interactions.
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate 4-Cl, 6-CH₃, 2-CF₃, 3-COOMe C₁₃H₉ClF₃NO₂ 303.66 Trifluoromethyl and chloro groups improve metabolic stability and ligand-receptor binding.
Ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate 4-NHCH₂CH₂OH, 6-CH₃, 3-COOEt C₁₅H₁₈N₂O₃ 274.31 Hydroxyethylamino group introduces hydrogen-bonding capacity, improving aqueous solubility.

Physicochemical and Reactivity Trends

  • Solubility: The methoxy group in the target compound improves water solubility compared to chloro or methyl substituents (e.g., ethyl 6-chloroquinoline-3-carboxylate) .
  • Reactivity : Chlorine and trifluoromethyl groups (e.g., in ) enhance electrophilic substitution reactivity, whereas methoxy groups favor nucleophilic aromatic substitution.

Biological Activity

Ethyl 6-methoxy-2-methylquinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its heterocyclic structure, which includes a methoxy group and a carboxylate moiety. The presence of these functional groups enhances its chemical reactivity and biological activity compared to other quinoline derivatives. The molecular formula is C12H13NO3C_{12}H_{13}NO_3 .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including cholinesterases, which are crucial for neurotransmitter regulation. This inhibition can enhance cognitive function and has potential implications in treating neurodegenerative diseases .
  • P-glycoprotein Inhibition : Recent studies indicate that it acts as a P-glycoprotein inhibitor, which can enhance the bioavailability of co-administered drugs by preventing their efflux from cells .
  • Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

  • Cholinesterase Inhibition : Inhibitory assays demonstrated that compounds with the methoxy group at the 6-position showed improved potency against acetylcholinesterase (AChE), with IC50 values indicating effective inhibition .
  • P-glycoprotein Studies : Compounds derived from this compound were tested against multidrug-resistant cancer cell lines, revealing that they significantly inhibited P-glycoprotein-mediated drug efflux .

Antimicrobial Activity

The compound has been tested against various bacterial strains. The results indicated that it possesses moderate to strong antibacterial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 125–250 μg/mL .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Cholinesterase InhibitionSignificant inhibition (IC50 = 2.95 μM)
P-glycoprotein InhibitionEnhanced drug bioavailability
Antimicrobial ActivityMIC = 125–250 μg/mL

Table 2: Comparison of Quinoline Derivatives

CompoundCholinesterase Inhibition (IC50)P-glycoprotein Inhibition
This compound2.95 μMStrong
Lead Compound A5.10 μMModerate
Lead Compound B4.80 μMWeak

Q & A

Q. What are the optimized synthetic routes for Ethyl 6-methoxy-2-methylquinoline-3-carboxylate, and how can reaction conditions affect yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted anilines and diethyl malonate derivatives. For example, similar quinoline esters (e.g., Ethyl 6-chloro-2-oxo-4-phenylquinoline-3-carboxylate) were prepared by heating (2-amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate and a catalytic amount of piperidine at 453 K, followed by purification via silica-gel column chromatography and recrystallization from ethyl acetate . Key factors influencing yield include:
  • Temperature : Elevated temperatures (e.g., 453 K) promote cyclization.
  • Catalyst : Piperidine enhances reaction efficiency by deprotonating intermediates.
  • Purification : Solvent selection (e.g., ethyl acetate) impacts crystal quality and purity.
  • Data Table :
PrecursorCatalystTemperatureYield (%)Reference
(2-Amino-5-chlorophenyl)ketonePiperidine453 K~65–75

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be addressed?

  • Methodological Answer :
  • NMR : Compare chemical shifts with structurally similar compounds (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate δH ~1.3–1.5 ppm for ethyl groups) .
  • MS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 260–265 for quinoline esters) .
  • Resolution : Cross-validate data with computational tools (e.g., density functional theory for NMR predictions) or consult crystallographic data for bond-length validation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer :
  • Refinement : Use SHELXL for small-molecule refinement. For example, similar quinoline derivatives (e.g., Ethyl 6-chloro-2-oxo-4-phenylquinoline-3-carboxylate) were refined with riding H-atom models and anisotropic displacement parameters for non-H atoms .
  • Validation : Check geometric parameters (e.g., C–O bond lengths ~1.36 Å for ester groups) against established quinoline structures .

Q. What strategies mitigate contradictions in biological activity data (e.g., antimicrobial assays) for this compound?

  • Methodological Answer :
  • Experimental Design : Standardize assay conditions (e.g., MIC testing against S. aureus ATCC 25923 with 96-well plate protocols) .
  • Controls : Include reference drugs (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v) to normalize results .
  • Statistical Analysis : Apply ANOVA or Tukey’s test to assess significance across replicates .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic substitution sites (e.g., C-5 position due to methoxy group’s electron-donating effect) .
  • Docking Studies : Simulate interactions with biological targets (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina .

Data Contradiction Analysis

Q. Discrepancies observed in melting points across studies: How should researchers determine the accurate value?

  • Methodological Answer :
  • Calibration : Use differential scanning calorimetry (DSC) with indium standard (Tm = 156.6°C).
  • Purity : Recrystallize from ethyl acetate/petroleum ether (3:1) and verify via HPLC (≥95% purity) .
  • Literature Comparison : Cross-reference with structurally analogous compounds (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate, mp ~220–225°C) .

Safety and Compliance

Q. What are the key regulatory considerations for handling this compound in academic labs?

  • Methodological Answer :
  • GHS Compliance : Classify as Acute Toxicity Category 4 (oral) and Irritant Category 2 (skin/eyes) based on analog data .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to degrade ester groups .

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